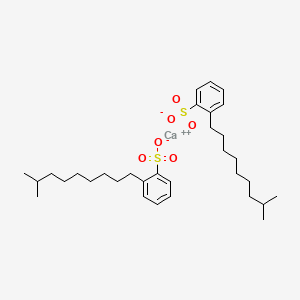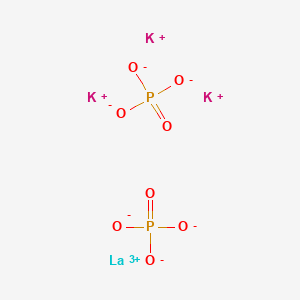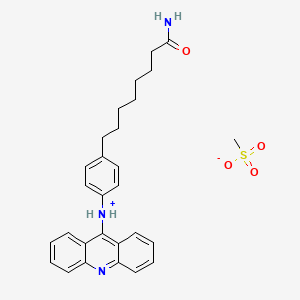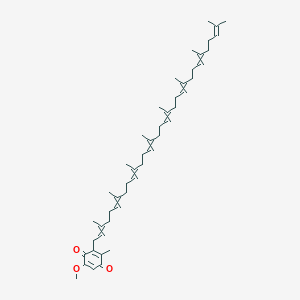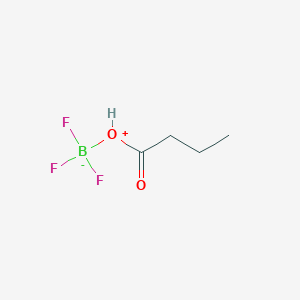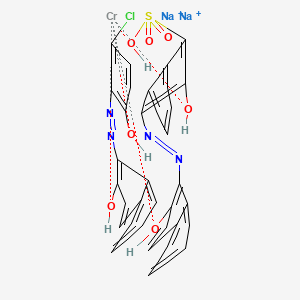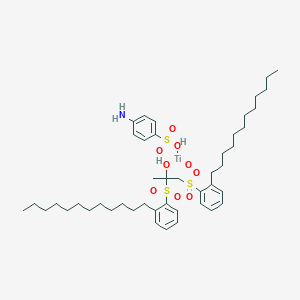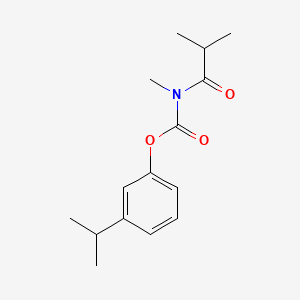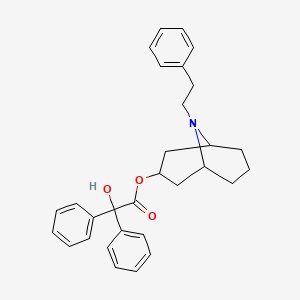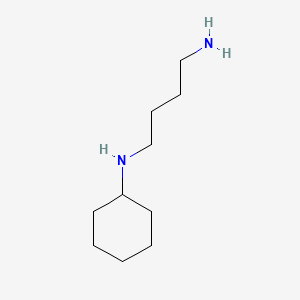
N-Cyclohexylbutane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexylbutane-1,4-diamine: is an organic compound with the molecular formula C10H22N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a cyclohexyl ring and a butane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Cyclohexylbutane-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 1,4-dibromobutane under basic conditions. The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.
Cyclohexylamine: reacts with in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes often use continuous flow reactors and advanced purification techniques to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: N-Cyclohexylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
N-Cyclohexylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, surfactants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-Cyclohexylbutane-1,4-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular pathways. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
1,4-Diaminobutane (Putrescine): A naturally occurring diamine involved in cellular metabolism.
1,6-Diaminohexane (Hexamethylenediamine): Used in the production of nylon and other polyamides.
Cyclohexylamine: A simpler amine with a cyclohexyl ring, used in various chemical syntheses.
Uniqueness: N-Cyclohexylbutane-1,4-diamine is unique due to its combination of a cyclohexyl ring and a butane chain, providing distinct chemical properties and reactivity compared to other diamines. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
79419-72-0 |
|---|---|
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
N'-cyclohexylbutane-1,4-diamine |
InChI |
InChI=1S/C10H22N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10,12H,1-9,11H2 |
Clave InChI |
XXCZIZBMFPDINL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


